Systemic Bioavailability: Bacmecillinam vs. Pivmecillinam – Cmax, AUC, and Urinary Recovery in a Randomized Crossover Trial
In a randomized crossover pharmacokinetic study in healthy fasting volunteers (n = 6–10 per arm), bacmecillinam 400 mg produced a mean ± SD peak plasma mecillinam concentration (Cmax) of 4.62 ± 1.41 mg/L, compared with 2.38 ± 0.65 mg/L for pivmecillinam 400 mg – a 1.94-fold increase (p < 0.001). The total systemic exposure (AUC) was 7.74 ± 1.38 mg·h/L for bacmecillinam versus 5.35 ± 0.93 mg·h/L for pivmecillinam, a 1.45-fold difference (p < 0.001). The 12-hour urinary recovery of unchanged mecillinam was 41% for bacmecillinam and 30% for pivmecillinam (p < 0.001), representing an absolute 11-percentage-point higher recovery. Plasma peaks appeared earlier after bacmecillinam, and the absorption rate was significantly higher (p < 0.05) [1].
| Evidence Dimension | Oral bioavailability – Cmax, AUC, and urinary recovery of mecillinam |
|---|---|
| Target Compound Data | Cmax 4.62 ± 1.41 mg/L; AUC 7.74 ± 1.38 mg·h/L; 12-h urinary recovery 41% (400 mg oral dose, fasting volunteers) |
| Comparator Or Baseline | Pivmecillinam: Cmax 2.38 ± 0.65 mg/L; AUC 5.35 ± 0.93 mg·h/L; 12-h urinary recovery 30% (400 mg oral dose, same study) |
| Quantified Difference | Cmax: 1.94-fold higher (p < 0.001); AUC: 1.45-fold higher (p < 0.001); urinary recovery: +11 percentage points (p < 0.001) |
| Conditions | Healthy fasting volunteers; randomized crossover design; tablet formulations; mecillinam levels measured in plasma and urine over 12 h |
Why This Matters
Procurement of bacmecillinam over pivmecillinam is justified by a near two-fold higher peak concentration and 45% greater total drug exposure at equivalent labeled doses, directly translating to more reliable attainment of pharmacodynamic targets in urinary tract infections.
- [1] Josefsson K, Bergan T, Magni L, Pring BG, Westerlund D. Pharmacokinetics of bacmecillinam and pivmecillinam in volunteers. Eur J Clin Pharmacol. 1982;23(3):249-252. doi:10.1007/BF00547563. View Source
